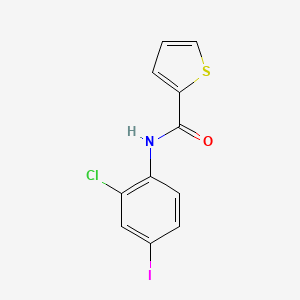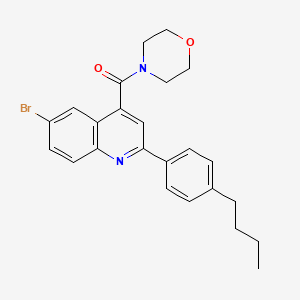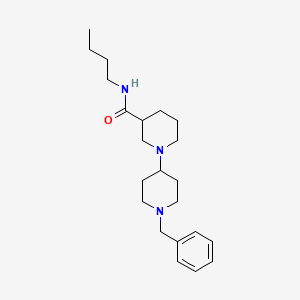
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol (DPPE) is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. DPPE is a chiral compound that exhibits both agonist and antagonist properties at different receptors. Its unique chemical structure makes it an interesting subject of study in the field of drug discovery.
Wirkmechanismus
The exact mechanism of action of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol is not fully understood. It is thought to act as a partial agonist or antagonist at different receptors depending on the concentration and receptor subtype. This compound has been shown to have a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to its potential use as an antidepressant. This compound has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This compound has been found to decrease the release of cortisol, a stress hormone, in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has several advantages for use in lab experiments. It has a high affinity for specific receptors, making it useful for studying the effects of receptor activation or inhibition. This compound is also relatively easy to synthesize and purify, allowing for large-scale production. However, this compound's effects can be dose-dependent and may vary depending on the receptor subtype and concentration. Additionally, this compound's effects may differ between animal models and humans, limiting its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol. One potential avenue is the development of this compound analogs with improved selectivity and efficacy. Another area of research is the potential use of this compound in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different receptor subtypes.
Synthesemethoden
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboxaldehyde and 3-chloro-1-phenyl-1-propanol followed by reductive amination with dimethylamine. The resulting product is then purified through column chromatography. This synthesis method has been optimized and can produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been studied extensively for its potential applications in medicine and pharmacology. It has been shown to have an effect on a variety of receptors including serotonin, dopamine, and adrenergic receptors. This compound has been found to have analgesic, anxiolytic, and antipsychotic properties in animal models.
Eigenschaften
IUPAC Name |
3-(dimethylamino)-1-phenyl-1-pyridin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(2)12-10-16(19,14-7-4-3-5-8-14)15-9-6-11-17-13-15/h3-9,11,13,19H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAPAGFKJYVVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6137332.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B6137338.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)
![2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6137352.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6137357.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6137369.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B6137377.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6137381.png)
![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6137382.png)
![methyl 2-{[N-(3-bromophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6137383.png)
